Palmitoyl Thio-PC
Palmitoyl Thio-PC
Thioester analogs of glycerophospholipids, in combination with Ellman’s reagent, are convenient colorimetric substrates for the measurement of phospholipase (PL) activity. Palmitoyl thio-PC is a chromogenic PLA2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone. Hydrolysis of the thioester by PLA2 yields a free thiol that reacts readily with DTNB (Ellman’s reagent) giving a bright yellow product with an absorbance maximum at 412 nm. Palmitoyl thio-PC has been used to measure bee venom sPLA2 activity in a phospholipid:Triton X-100 mixed micelle system.
Brand Name:
Vulcanchem
CAS No.:
113881-60-0
VCID:
VC20900382
InChI:
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC
Molecular Formula:
C40H80NO7PS
Molecular Weight:
750.1 g/mol
Palmitoyl Thio-PC
CAS No.: 113881-60-0
Cat. No.: VC20900382
Molecular Formula: C40H80NO7PS
Molecular Weight: 750.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thioester analogs of glycerophospholipids, in combination with Ellman’s reagent, are convenient colorimetric substrates for the measurement of phospholipase (PL) activity. Palmitoyl thio-PC is a chromogenic PLA2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone. Hydrolysis of the thioester by PLA2 yields a free thiol that reacts readily with DTNB (Ellman’s reagent) giving a bright yellow product with an absorbance maximum at 412 nm. Palmitoyl thio-PC has been used to measure bee venom sPLA2 activity in a phospholipid:Triton X-100 mixed micelle system. |
|---|---|
| CAS No. | 113881-60-0 |
| Molecular Formula | C40H80NO7PS |
| Molecular Weight | 750.1 g/mol |
| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 |
| Standard InChI Key | CJNCGLSWHABGOT-KXQOOQHDSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
| Appearance | Assay:≥98%A crystalline solid |
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